4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine
Description
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered oxygen- and nitrogen-containing ring) linked to a 3-methyl-1,2,4-thiadiazole moiety. Its molecular formula is C₇H₁₂N₃OS, with a molecular weight of 186.25 g/mol (calculated from ). Stereoisomers, such as (2R,6S)-2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine, highlight the role of chirality in its physicochemical properties .
Synthesis of this compound likely involves coupling morpholine derivatives with pre-formed thiadiazole rings, as seen in analogous preparations (e.g., Kurzer methods for thiadiazole synthesis in ). Microwave-assisted methods, used for related triazole derivatives (), may also enhance yield or efficiency.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-6-8-7(12-9-6)10-2-4-11-5-3-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSQROKGOXMLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine typically involves the nucleophilic substitution reaction of 3-methyl-1,2,4-thiadiazole with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows researchers to create diverse derivatives with tailored properties.
- Reagent in Reactions : It serves as a reagent in numerous chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. This versatility enhances its utility in synthetic organic chemistry.
Biology
- Antimicrobial Properties : Research indicates that 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Its mechanism involves disrupting DNA replication processes, which is crucial for cancer cell proliferation.
Medicine
- Therapeutic Applications : Due to its biological activities, this compound is being explored as a therapeutic agent. Its potential roles include acting as an enzyme inhibitor and targeting specific pathways involved in disease progression.
- Drug Development : The compound's unique properties make it an attractive candidate for drug development, particularly in treating infectious diseases and certain types of cancer.
Industry
- Material Science : In industrial applications, this compound is utilized in the development of photovoltaic materials and organic light-emitting diodes (OLEDs). Its electronic properties contribute to advancements in these technologies.
Chemical Reactions
The compound undergoes several types of reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction can lead to the formation of other sulfur-containing heterocycles.
- Substitution : The thiadiazole ring can engage in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Sodium borohydride | Alcoholic solvent |
| Substitution | Amines or thiols | Presence of base (e.g., triethylamine) |
Similar Compounds
The compound shares similarities with other thiadiazole derivatives and morpholine derivatives:
- Thiadiazole Derivatives : Compounds like 1,3,4-thiadiazole exhibit similar biological activities.
- Morpholine Derivatives : These compounds often show comparable chemical properties.
Uniqueness
What distinguishes this compound is the combination of the thiadiazole and morpholine rings. This dual-ring structure enhances its versatility and potential applications across various fields.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine-Based Derivatives
VPC-14449
- Structure : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.
- Key Differences : Replaces thiadiazole with a thiazole-imidazole hybrid. The bromine substituents enhance steric bulk and electronic effects, impacting receptor binding.
- Relevance : Structural misassignment in early studies () underscores the importance of precise synthesis for pharmacological validation.
Thiotriazoline (3-Methyl-1,2,4-triazolyl-5-thioacetic Acid Morpholine)
- Structure : Triazole ring instead of thiadiazole, with a thioacetate linker.
- Pharmacology : Used in nervous system disorder correction (). The triazole’s nitrogen-rich structure may enhance hydrogen bonding compared to thiadiazole’s sulfur-mediated interactions.
Microwave-Synthesized Triazole-Morpholine Derivatives
Piperazine and Piperidine Analogs
1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
- Structure : Piperazine replaces morpholine, with a cyclopropanecarbonyl group.
- Impact: Increased molecular weight (252.34 g/mol, ) and altered solubility due to the nonpolar cyclopropane moiety.
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole
Thiadiazole vs. Triazole Derivatives
Biological Activity
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring substituted with a thiadiazole moiety. The presence of the thiadiazole ring is crucial as it contributes to the compound's biological activity through various mechanisms.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biological processes in microorganisms.
- DNA Interaction : Thiadiazole derivatives have been shown to interfere with DNA replication mechanisms, which is pivotal in their anticancer and antimicrobial activities .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) for different microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Candida albicans | 25.0 |
| Mycobacterium smegmatis | 12.5 |
These findings indicate that the compound is particularly effective against Mycobacterium smegmatis, a model organism for studying tuberculosis-related bacteria .
Antifungal Activity
The antifungal potential of this compound has been evaluated against several fungal strains. The results indicate moderate to good activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting its utility in treating fungal infections .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The results are summarized in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HepG2) | 20.0 |
| Breast cancer (MCF-7) | 15.0 |
| Prostate cancer (PC-3) | 18.0 |
| Colorectal cancer (HCT-116) | 22.0 |
The compound's ability to inhibit cancer cell growth is attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazole, including the morpholine-substituted variant, showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Treatment : In a comparative analysis with established chemotherapeutics like Doxorubicin, this compound exhibited superior anti-proliferative effects on specific cancer lines, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. Microwave-assisted synthesis (e.g., for analogous triazole derivatives) reduces reaction time and improves yields compared to classical thermal methods . Key intermediates like morpholine-containing thiadiazoles are formed by reacting thioamides with hydrazine derivatives under acidic conditions. Classical methods involve stepwise alkylation and cyclization, with purification via recrystallization or column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., morpholine protons at δ 3.5–4.0 ppm and thiadiazole protons at δ 2.5–3.0 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .
- Elemental analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S values .
Q. What in vitro assays are recommended for initial toxicity screening of this compound?
- Methodology :
- Acute toxicity : Use OECD Guideline 423, administering graded doses to rodents and monitoring mortality/behavior over 14 days .
- Subacute toxicity : Conduct 28-day repeated-dose studies, analyzing hematological, hepatic, and renal parameters .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2 or HEK293) to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound under varying conditions?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or water .
- Catalysts : Additives like p-toluenesulfonic acid (10 mol%) improve reaction rates .
- Temperature : Microwave irradiation (80–120°C) reduces reaction time to 1–2 hours vs. 6–8 hours under reflux .
- Data Table :
| Condition | Yield (%) | Reaction Time (h) |
|---|---|---|
| Classical reflux (EtOH) | 62 | 8 |
| Microwave (DMF) | 88 | 1.5 |
| Catalyst (PTSA) | 78 | 4 |
Q. What strategies are effective in resolving contradictions between reported bioactivity data for this compound?
- Methodology :
- Assay standardization : Compare protocols for antioxidant activity (e.g., DPPH vs. ABTS assays). For example, optical density (AOA) values for thiadiazole derivatives range from 2.26–2.40 depending on alkyl chain length (butyl vs. hexyl substituents) .
- Dose-response curves : Re-evaluate IC₅₀ values across multiple concentrations to identify non-linear effects.
- Structural analogs : Test derivatives (e.g., 4-phenyl vs. 4-fluorophenyl substitutions) to isolate moiety-specific effects .
Q. How to design in vivo studies to evaluate the neurokinin-3 receptor (NK3R) antagonism of derivatives?
- Methodology :
- Model selection : Use castrated rats or monkeys to study luteinizing hormone (LH) suppression, a biomarker for NK3R activity .
- Dosing : Administer orally (10–30 mg/kg) and measure plasma concentrations via LC-MS to correlate pharmacokinetics (PK) with pharmacodynamics (PD) .
- Molecular docking : Perform in silico simulations to predict binding affinity to NK3R’s active site (e.g., using AutoDock Vina) .
Data Contradiction Analysis Example
- Issue : Discrepancies in antioxidant activity (AOA) values for alkylthio-substituted analogs.
- Resolution :
- Longer alkyl chains (e.g., hexyl) increase lipophilicity, enhancing membrane permeability but reducing solubility, leading to variable AOA depending on solvent polarity .
- Reference Data :
| Substituent | Optical Density (AOA) |
|---|---|
| Butylthio | 2.26–2.30 |
| Pentylthio | 2.31–2.35 |
| Hexylthio | 2.36–2.40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
